molecular formula C20H23N3O2 B15038236 1-(4-ethoxyphenyl)-2-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol

1-(4-ethoxyphenyl)-2-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol

Cat. No.: B15038236
M. Wt: 337.4 g/mol
InChI Key: DERGUDDBYPWAJK-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-2-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-2-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.

    Introduction of the ethoxyphenyl group: This step might involve a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with the benzimidazole derivative.

    Addition of the ethanol group: This can be done through a Grignard reaction or other suitable methods to introduce the ethanol moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-2-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Could be explored for its pharmacological properties, such as antimicrobial or anticancer activities.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-2-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-2-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol
  • 1-(4-ethoxyphenyl)-2-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]methanol

Uniqueness

1-(4-ethoxyphenyl)-2-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of functional groups in this compound provides a versatile scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanol

InChI

InChI=1S/C20H23N3O2/c1-3-13-22-17-7-5-6-8-18(17)23(20(22)21)14-19(24)15-9-11-16(12-10-15)25-4-2/h3,5-12,19,21,24H,1,4,13-14H2,2H3

InChI Key

DERGUDDBYPWAJK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(CN2C3=CC=CC=C3N(C2=N)CC=C)O

Origin of Product

United States

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